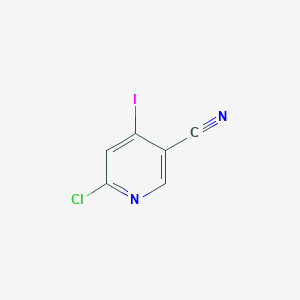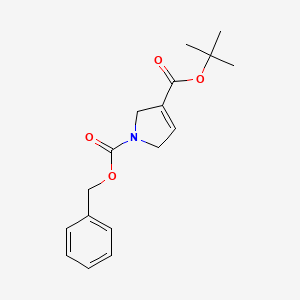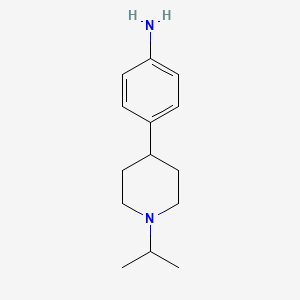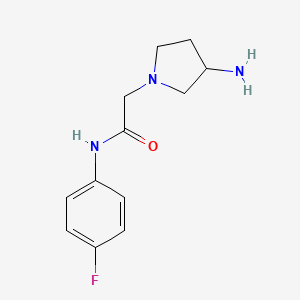
2-クロロ-5-フェニルチオフェン-3-カルボン酸
概要
説明
2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a light yellow crystal powder .
Synthesis Analysis
The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene, depending on the specific approach employed .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid is C5H3ClO2S . The molecular weight is 162.59 .Chemical Reactions Analysis
2-Chloro-5-phenyl-thiophene-3-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis
The substance dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform . It has a density of 1.6±0.1 g/cm3 . The boiling point is 287.0±20.0 °C at 760 mmHg .科学的研究の応用
チオフェン誘導体の合成における役割
2-クロロ-5-フェニルチオフェン-3-カルボン酸を含むチオフェン系アナログは、生物活性化合物の可能性から、ますます多くの科学者の注目を集めています . それらは、医薬品化学者が様々な生物学的効果を持つ高度な化合物を改善するために重要な役割を果たします .
工業化学と材料科学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として利用されています . これは、2-クロロ-5-フェニルチオフェン-3-カルボン酸がこれらの分野で潜在的に使用できることを示唆しています。
有機半導体
2-クロロ-5-フェニルチオフェン-3-カルボン酸を含むチオフェン媒介分子は、有機半導体の進歩において重要な役割を果たしています . これにより、電子デバイスの開発に不可欠になります。
有機電界効果トランジスタ(OFET)
チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造にも使用されています . これらは、チャネルに有機半導体を使用したトランジスタの一種です。
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されています . OLEDは、テレビ画面、コンピューターモニター、スマートフォンなどの携帯用システムなどのデバイスのデジタルディスプレイの作成に使用されます。
薬理学的特性
チオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、抗高血圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します . これは、2-クロロ-5-フェニルチオフェン-3-カルボン酸が新しい薬の開発に潜在的に使用できることを示唆しています。
新規アセチレンモノマーの調製
3-チオフェンカルボン酸は、ポリ(2-メチルブト-2-エニルチオフェン-3-カルボン酸)およびオキサゾリンおよびオキサゾールの合成に必要な新規アセチレンモノマーの調製に使用されてきました . これは、2-クロロ-5-フェニルチオフェン-3-カルボン酸が同様の用途で潜在的に使用できることを示唆しています。
リバロキサバン合成
5-クロロチオフェン-2-カルボン酸は、血栓塞栓性疾患の治療に使用されるオキサゾリジノン誘導体であるリバロキサバンの合成に使用できます . これは、2-クロロ-5-フェニルチオフェン-3-カルボン酸が同様の薬の合成に潜在的に使用できることを示唆しています。
作用機序
Target of Action
Thiophene derivatives are known to exhibit a broad spectrum of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of thiophene derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell .
Cellular Effects
The effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 2-Chloro-5-phenyl-thiophene-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Chloro-5-phenyl-thiophene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-phenyl-thiophene-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes .
Subcellular Localization
The subcellular localization of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-5-phenylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLRVIMVHRBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)
![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)
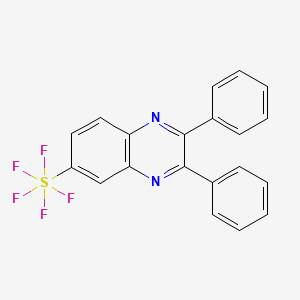
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)
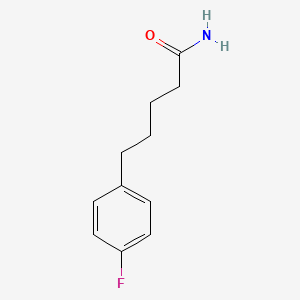
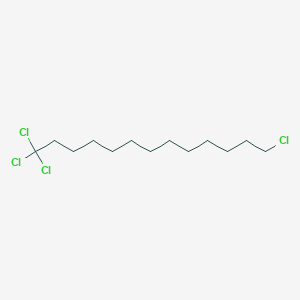

![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
